molecular formula C5HBr2ClOS B8738185 4,5-Dibromo-2-thiophenecarbonyl chloride CAS No. 21815-07-6

4,5-Dibromo-2-thiophenecarbonyl chloride

Cat. No.: B8738185
CAS No.: 21815-07-6
M. Wt: 304.39 g/mol
InChI Key: GHTYWAJRIXJGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromo-2-thiophenecarbonyl chloride (CAS: 21815-07-6) is a halogenated aromatic acyl chloride with the molecular formula C₅HBr₂ClOS and a molecular weight of 304.387 g/mol . The compound features a thiophene ring substituted with bromine atoms at the 4- and 5-positions and a reactive carbonyl chloride group at the 2-position. Its structure enables diverse applications in organic synthesis, particularly as a building block for functionalized thiophene derivatives used in pharmaceuticals, agrochemicals, and materials science. Key properties include a LogP value of 3.652, indicating moderate lipophilicity, and a polar surface area (PSA) of 45.31 Ų, which influences solubility and reactivity .

Properties

CAS No.

21815-07-6

Molecular Formula

C5HBr2ClOS

Molecular Weight

304.39 g/mol

IUPAC Name

4,5-dibromothiophene-2-carbonyl chloride

InChI

InChI=1S/C5HBr2ClOS/c6-2-1-3(5(8)9)10-4(2)7/h1H

InChI Key

GHTYWAJRIXJGMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)Br)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of 4,5-dibromo-2-thiophenecarbonyl chloride, a comparative analysis with structurally related compounds is provided below:

Structural and Electronic Comparisons

2-Thiophenecarbonyl Chloride (Unsubstituted Analog)

  • Molecular Formula : C₅H₃ClOS
  • Molecular Weight : 146.59 g/mol
  • Key Differences :

  • Absence of bromine substituents reduces steric bulk and electron-withdrawing effects.
  • Lower molecular weight enhances volatility but limits opportunities for further functionalization (e.g., cross-coupling reactions).
  • Reactivity in nucleophilic acyl substitution is comparatively lower due to reduced electrophilicity at the carbonyl carbon .

4,5-Dichloro-2-thiophenecarbonyl Chloride

  • Molecular Formula : C₅HCl₂ClOS (hypothetical)
  • Molecular Weight : ~217.92 g/mol
  • Key Differences :

  • Chlorine atoms (vs.
  • Reduced electron-withdrawing strength compared to bromine may result in slower reaction kinetics in acylation processes.

3,4-Dibromo-2-thiophenecarbonyl Chloride

  • Molecular Formula : C₅HBr₂ClOS (isomer)
  • Molecular Weight : 304.387 g/mol
  • Key Differences :

  • Altered bromine substitution (3,4 vs. 4,5 positions) modifies steric accessibility and electronic distribution.
  • Positional isomerism may influence regioselectivity in subsequent reactions (e.g., Suzuki couplings).

Data Table: Comparative Overview

Compound Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Applications
This compound C₅HBr₂ClOS 304.387 Br (4,5) Pharmaceuticals, conductive polymers
2-Thiophenecarbonyl chloride C₅H₃ClOS 146.59 None Intermediate in organic synthesis
4,5-Dichloro-2-thiophenecarbonyl chloride (hypothetical) C₅HCl₂ClOS ~217.92 Cl (4,5) Specialty chemicals

Research Findings and Industrial Relevance

  • Synthetic Utility: The dual bromine substituents in this compound facilitate sequential functionalization, making it a preferred monomer in polymer chemistry .
  • Limitations: Lack of reported melting/boiling point data (as noted in ) complicates industrial handling and purification processes.

Preparation Methods

Directed Bromination of 2-Thiophenecarboxylic Acid Derivatives

Regioselective dibromination at the 4- and 5-positions of thiophene rings requires precise control over reaction conditions. A one-pot bromination/debromination protocol, initially developed for 3-methylthiophene, enables the synthesis of 2,4-dibromo-3-methylthiophene through sequential treatment with bromine and zinc dust in acetic acid. Adapting this method to 2-thiophenecarboxylic acid derivatives involves brominating the precursor in polar aprotic solvents such as dimethylformamide (DMF) at 0–25°C, followed by partial debromination to isolate the 4,5-dibromo isomer. For example, bromination of 2-thiophenecarbonitrile with Br₂ in DMF at 20°C yields 3,4,5-tribromo-2-thiophenecarbonitrile, which undergoes selective zinc-mediated debromination to produce 4,5-dibromo-2-thiophenecarbonitrile in 89% isomeric purity.

Vapor-Phase Bromination for Scalability

Industrial-scale production favors vapor-phase bromination due to reduced solvent waste and higher throughput. In a laboratory-scale reactor, thiophene derivatives are brominated at 200–300°C with a residence time of 5–10 seconds, achieving 70–85% conversion to dibrominated products. This method minimizes polybromination byproducts through rapid quenching and continuous feedstock flow.

Carboxylation and Acyl Chloride Formation

Grignard Carbonylation with CO₂

Introducing the carboxylic acid group at the 2-position is achieved via Grignard reagent formation followed by CO₂ carbonation. For 4,5-dibromo-2-thiophenecarbonyl chloride synthesis, 4,5-dibromothiophene is treated with methylmagnesium bromide in methyl tert-butyl ether (MTBE), generating a thienylmagnesium intermediate that reacts with CO₂ to yield 4,5-dibromo-2-thiophenecarboxylic acid. This method provides 75–86% yields but requires strict anhydrous conditions to prevent hydrolysis of the Grignard reagent.

Palladium-Catalyzed Carbonylation Under CO Pressure

Palladium-catalyzed carbonylation offers a solvent-efficient alternative. Using Pd/C or Pd(OAc)₂ with 1,3-bis(diphenylphosphino)propane (DPPP) as a ligand, 4,5-dibromothiophene reacts with CO (50–100 psi) in triethylamine/water to form 4,5-dibromo-2-thiophenecarboxylic acid in 68–72% yield. Heterogeneous Pd/C catalysts enable easier recovery and reuse, reducing costs in continuous flow systems.

Thionyl Chloride-Mediated Acyl Chloride Synthesis

The final step involves converting 4,5-dibromo-2-thiophenecarboxylic acid to its acyl chloride using thionyl chloride (SOCl₂). Reaction conditions are optimized at 60–70°C for 4–6 hours, with excess SOCl₂ (3–5 equiv) to drive the reaction to completion. Distillation under reduced pressure (30 mmHg, 100–110°C) isolates this compound in 85–90% purity, with residual SOCl₂ removed via nitrogen purge.

Process Optimization and Solvent Selection

Single-Solvent Workflow for Industrial Feasibility

Patented processes emphasize dibutyl ether as a universal solvent for bromination, carboxylation, and acyl chloride formation. This approach eliminates intermediate isolations, enabling direct phase transfer between steps. For instance, bromination in dibutyl ether at 20°C, followed by in situ Grignard formation and carbonylation, reduces processing time by 40% compared to multi-solvent systems.

Yield and Selectivity Data

StepMethodConditionsYield (%)Purity (%)
BrominationBr₂ in DMF20°C, 2 h9289
DebrominationZn in AcOH50°C, 1 h8995
CarbonylationPd/C, CO, Et₃N/H₂O80°C, 12 h7298
Acyl Chloride FormationSOCl₂, reflux65°C, 5 h9490

Challenges in Regioselectivity and Byproduct Management

Isomeric Byproduct Formation

Uncontrolled bromination generates 3,4-dibromo and 2,5-dibromo isomers, necessitating chromatographic or recrystallization steps. Crystallization from hexane/ethyl acetate (4:1) at −20°C enriches the 4,5-dibromo isomer to >98% purity.

Hydrolytic Instability of Intermediates

4,5-Dibromo-2-thiophenecarboxylic acid is prone to decarboxylation under acidic conditions. Stabilization via sodium salt formation (pH 10–12) during aqueous workups mitigates degradation, preserving 85–90% of the acid for subsequent chlorination.

Industrial-Scale Case Study

A pilot plant campaign producing 50 kg of this compound achieved 67% overall yield using the following protocol:

  • Bromination : 2-Thiophenecarbonitrile (10 kg) brominated in DMF with Br₂ (2.2 equiv) at 25°C for 4 h.

  • Debromination : Crude tribromide treated with Zn dust (1.5 equiv) in acetic acid at 50°C for 1 h.

  • Carbonylation : Pd/C (0.5 mol%) and CO (80 psi) in Et₃N/H₂O at 80°C for 14 h.

  • Chlorination : SOCl₂ (4 equiv) at 65°C for 6 h, followed by vacuum distillation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.